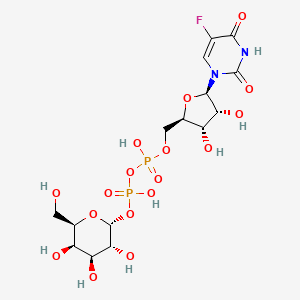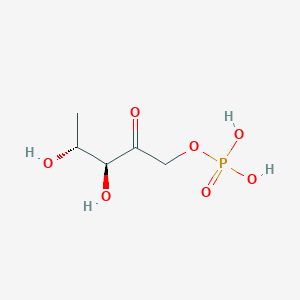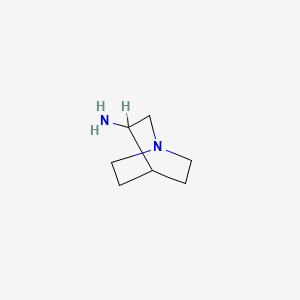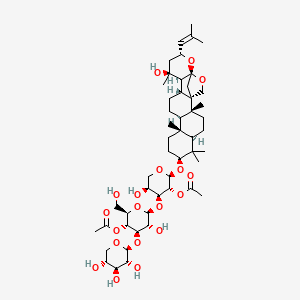
Colubrinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colubrinoside is a triterpenoid.
Aplicaciones Científicas De Investigación
Medical Applications of Collagen and Collagen-Based Materials
Collagen and collagen-based materials have a long-standing history in medical applications, spanning over 50 years. They have been prominently utilized in creating scaffolds for tissue engineering. These materials have shown efficacy in treating chronic wounds, burns, venous and diabetic ulcers, and have applications in various surgical specialties including plastic, reconstructive, general surgery, urology, proctology, gynecology, ophthalmology, otolaryngology, neurosurgery, dentistry, cardiovascular, bone and cartilage surgery, as well as in cosmetology. The review by Shekhter et al. (2019) emphasizes the need for addressing allergic complications and improving structure to maximize therapeutic effects against pathological processes in the further development of collagenoplasty (Shekhter et al., 2019).
University-Industry Research Collaboration
Philbin (2008) highlights the importance of collaboration between universities and industries in scientific research. The paper proposes a new process model to enhance the understanding and management of research collaborations, emphasizing the need for integrative frameworks. This model has been applied to manage an engineering research program, showcasing its potential benefits and underlying issues (Philbin, 2008).
Colloidal Interactions in Membrane Systems
Tang et al. (2011) discuss the impact of colloids in pressure-driven membrane systems, such as reverse osmosis and nanofiltration membranes. The paper reviews the mechanisms and factors controlling colloidal fouling, highlighting the significance of understanding the mass transfer near the membrane surface and the interactions between colloids and membranes. This understanding is crucial for improving water permeability and product water quality in these systems (Tang, Chong, & Fane, 2011).
Public Participation in Scientific Research
Shirk et al. (2012) delve into the concept of public participation in scientific research (PPSR), discussing various models and the influence of public participation on project design and outcomes. The paper emphasizes the importance of negotiating scientific and public interests for the successful implementation of PPSR initiatives (Shirk et al., 2012).
Propiedades
Número CAS |
59871-76-0 |
|---|---|
Nombre del producto |
Colubrinoside |
Fórmula molecular |
C50H78O19 |
Peso molecular |
983.1 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-44-40(64-25(4)53)37(29(55)20-61-44)67-43-36(58)39(38(63-24(3)52)30(18-51)65-43)68-42-35(57)34(56)28(54)19-60-42/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3/t26-,27+,28+,29-,30+,31-,32+,33-,34-,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,46-,47+,48-,49-,50-/m0/s1 |
Clave InChI |
XZQXLJBNWHQGAB-OVVKAUKKSA-N |
SMILES isomérico |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
SMILES canónico |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



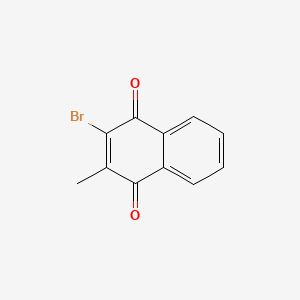

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
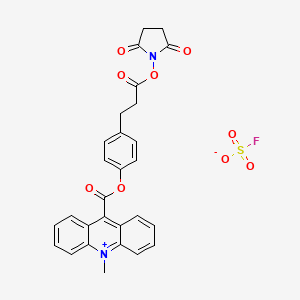



![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)



